molecular formula C36H54O4 B12658782 Bis(nonylphenyl) adipate CAS No. 25550-79-2

Bis(nonylphenyl) adipate

Cat. No.: B12658782
CAS No.: 25550-79-2
M. Wt: 550.8 g/mol
InChI Key: NECICMYQQDSCJO-UHFFFAOYSA-N
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Description

Bis(nonylphenyl) adipate: is an organic compound with the molecular formula C36H54O4 . It is a type of adipate ester, specifically formed by the esterification of adipic acid with nonylphenol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of polymers. It is also used in various industrial applications due to its chemical stability and low volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(nonylphenyl) adipate is synthesized through the esterification reaction between adipic acid and nonylphenol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures, typically around 150-200°C. The use of a vacuum system helps in the removal of water and other by-products, ensuring a high yield of the desired ester. The final product is then purified through distillation or other separation techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Bis(nonylphenyl) adipate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(nonylphenyl) adipate is used as a plasticizer in the production of flexible polymers, such as polyvinyl chloride (PVC). It enhances the flexibility, durability, and processability of these materials .

Biology and Medicine: In biological research, this compound is used as a model compound to study the effects of plasticizers on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs .

Industry: In the industrial sector, this compound is used in the formulation of lubricants, coatings, and adhesives. Its chemical stability and low volatility make it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of bis(nonylphenyl) adipate primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, thereby increasing their flexibility and reducing brittleness. This effect is achieved through the interaction of the ester groups with the polymer chains, which disrupts the regular packing of the polymer molecules .

Comparison with Similar Compounds

    Bis(2-ethylhexyl) adipate: Another adipate ester used as a plasticizer with similar properties but different alkyl groups.

    Dioctyl adipate: A commonly used plasticizer with a similar structure but different alkyl chain lengths.

    Diisononyl adipate: Similar in structure but with branched alkyl chains.

Uniqueness: Bis(nonylphenyl) adipate is unique due to its specific nonylphenyl groups, which provide distinct chemical and physical properties compared to other adipate esters. Its higher molecular weight and specific structural features contribute to its enhanced performance as a plasticizer in certain applications .

Properties

CAS No.

25550-79-2

Molecular Formula

C36H54O4

Molecular Weight

550.8 g/mol

IUPAC Name

bis(2-nonylphenyl) hexanedioate

InChI

InChI=1S/C36H54O4/c1-3-5-7-9-11-13-15-23-31-25-17-19-27-33(31)39-35(37)29-21-22-30-36(38)40-34-28-20-18-26-32(34)24-16-14-12-10-8-6-4-2/h17-20,25-28H,3-16,21-24,29-30H2,1-2H3

InChI Key

NECICMYQQDSCJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OC(=O)CCCCC(=O)OC2=CC=CC=C2CCCCCCCCC

Origin of Product

United States

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